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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Nuclear Magnetic
Resonance (NMR) spectroscopy to characterize the interaction between the influenza virus
fusion inhibitor, CBS1117, and the viral surface glycoprotein, Hemagglutinin (HA). The provided
methodologies are essential for researchers in virology, structural biology, and drug
development aiming to investigate the molecular basis of this antiviral agent's mechanism of
action.

Introduction to CBS1117 and its Interaction with
Hemagglutinin

CBS1117 is a novel small molecule inhibitor of influenza virus entry with a reported 50%
effective concentration (EC50) of approximately 3 uM against group 1 influenza A viruses.[1][2]
This compound functions by binding to the hemagglutinin (HA) protein, a critical component of
the viral envelope responsible for receptor binding and membrane fusion. NMR studies have
been instrumental in confirming the direct binding of CBS1117 to HA and in mapping the
binding interface.[1][3] Specifically, ligand-observed NMR techniques such as Water-Ligand
Observed Gradient Spectroscopy (WaterLOGSY) and Saturation Transfer Difference (STD)
NMR have demonstrated the interaction in solution and revealed extensive hydrophobic
contacts between CBS1117 and the HA surface.[3]
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Quantitative Data Summary

While detailed quantitative binding affinity data from NMR studies for the CBS1117-HA
interaction are not extensively published, the following table summarizes the available
quantitative information from the primary literature.

Parameter Value Method Reference

Pseudotype virus

EC50 of CBS1117 ~3 UM
assay

H5 HA Concentration

5 uM NMR Spectroscopy
(for WaterLOGSY)
CBS1117
Concentration (for 100 uM NMR Spectroscopy
WaterLOGSY)
H5 HA Concentration

10 uM NMR Spectroscopy
(for STD NMR)
CBSs1117
Concentration (for 100 uM NMR Spectroscopy
STD NMR)

The following table presents the relative STD signal intensities for different protons of CBS1117
when in complex with H5 HA, providing insights into the binding epitope. The proton with the
strongest interaction (closest proximity to HA) is normalized to 100%.

CBS1117 Proton Relative STD Signal Intensity (%)
Aromatic Protons 100

Piperidine Protons ~50-70

Methyl Protons ~30-50

Note: The exact assignment of protons and their relative intensities would require the specific
1D and 2D NMR data from the study, which is not publicly available in full detail. The values
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presented are estimations based on the published graphical data.

Experimental Protocols

Detailed methodologies for key NMR experiments to study the CBS1117-HA interaction are
provided below.

Protocol for WaterLOGSY NMR

WaterLOGSY is a powerful NMR technique to detect weak to medium affinity protein-ligand
interactions. It relies on the transfer of magnetization from bulk water to the ligand via the
protein.

Objective: To confirm the binding of CBS1117 to HA.

Materials:

Purified H5 Hemagglutinin (or other target HA)

CBS1117 compound

NMR Buffer: 20 mM Sodium Phosphate (NaPO4), 150 mM NacCl, pH 7.4

Deuterium Oxide (D20)

NMR tubes

Instrumentation:
¢ High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
Procedure:
e Sample Preparation:
o Prepare a stock solution of H5 HA at a concentration of 50 uM in the NMR bulffer.

o Prepare a stock solution of CBS1117 at a concentration of 1 mM in a compatible solvent
(e.g., d6-DMSO).
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o Prepare the final NMR sample containing 5 uM H5 HA and 100 pM CBS1117 in the NMR
buffer with 10% D20. The final volume should be appropriate for your NMR tube (typically
500-600 pL).

o Prepare a control sample containing only 100 uM CBS1117 in the same buffer.

 NMR Experiment Setup:

[¢]

Set the temperature of the NMR probe to 25°C.
o Tune and match the probe for 1H.

o Acquire a standard 1D H spectrum of both the sample and the control to ensure sample
integrity and correct concentrations.

o Load a WaterLOGSY pulse sequence (e.g., wlogsyphpr on Bruker instruments).

o Set the selective water excitation pulse (typically a 180-degree pulse) on the water
resonance.

o Use a mixing time of 1-2 seconds to allow for magnetization transfer.

o Set the number of scans to achieve a good signal-to-noise ratio (e.g., 128 scans or more).
» Data Processing and Analysis:

o Process the acquired data with an appropriate line broadening (e.g., 0.3 Hz).

o Phase the spectrum so that the signals of the bound ligand (CBS1117) are positive, while
signals of non-binding compounds or unbound ligand are negative or absent.

o Compare the WaterLOGSY spectrum of the CBS1117-HA sample with the control sample.
A positive signal for CBS1117 protons in the presence of HA confirms binding.

Protocol for Saturation Transfer Difference (STD) NMR

STD NMR is used to identify which parts of a ligand are in close contact with the protein,
thereby mapping the binding epitope.
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Obijective: To identify the binding epitope of CBS1117 on HA.

Materials:

Purified H5 Hemagglutinin (or other target HA)

CBS1117 compound

NMR Buffer: 20 mM Sodium Phosphate (NaPO4), 150 mM NacCl, pH 7.4, in 100% D20

NMR tubes

Instrumentation:

o High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
Procedure:

e Sample Preparation:

o Prepare a stock solution of H5 HA at a concentration of 100 uM in the D20-based NMR
buffer.

o Prepare a stock solution of CBS1117 at a concentration of 10 mM in a compatible
deuterated solvent (e.g., d6-DMSO).

o Prepare the final NMR sample containing 10 uM H5 HA and 100 uM CBS1117 in the D20-
based NMR buffer.

 NMR Experiment Setup:

[¢]

Set the temperature of the NMR probe to 25°C.

[e]

Tune and match the probe for *H.

(¢]

Acquire a standard 1D *H spectrum to serve as a reference.

[¢]

Load an STD pulse sequence (e.g., stddiff on Bruker instruments).
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o Set the on-resonance saturation frequency to a region where only protein signals resonate
(e.g., 0.51to0 -1.0 ppm for aliphatic protons or ~7.5-8.5 ppm for aromatic protons, ensuring
no overlap with CBS1117 signals).

o Set the off-resonance saturation frequency to a region where no protein or ligand signals
are present (e.g., 30-40 ppm).

o Use a saturation time of 2 seconds.

o Set the number of scans to achieve a good signal-to-noise ratio (e.g., 256 scans or more).
o Data Processing and Analysis:

o Process the on-resonance and off-resonance spectra identically.

o Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD
spectrum.

o The resulting STD spectrum will show signals only for the protons of CBS1117 that are in
close proximity to the HA protein.

o Calculate the relative STD intensities for each proton of CBS1117 by normalizing the
signal intensities to the proton with the strongest signal (set to 100%). This provides a
guantitative measure of the proximity of each part of the ligand to the protein surface.

Protocol for Chemical Shift Perturbation (CSP) Mapping
and Kd Determination

While specific CSP data for CBS1117-HA is not readily available, this protocol outlines the
general procedure for conducting such an experiment to map the binding site on the protein
and determine the dissociation constant (Kd).

Objective: To identify the amino acid residues of HA involved in the interaction with CBS1117
and to determine the binding affinity (Kd).

Materials:

e 15N-labeled purified HA
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 CBS1117 compound

e NMR Buffer: 20 mM Sodium Phosphate (NaPO4), 150 mM NaCl, pH 7.4, with 10% D20
 NMR tubes

Instrumentation:

o High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
Procedure:

e Sample Preparation:

o Prepare a stock solution of *°N-labeled HA at a concentration of ~100-200 uM in the NMR
buffer.

o Prepare a concentrated stock solution of CBS1117 (e.g., 10-20 mM) in the same NMR
buffer.

 NMR Experiment Setup:
o Record a reference 2D *H-1>N HSQC spectrum of the °N-labeled HA alone.

o Perform atitration by adding increasing amounts of the CBS1117 stock solution to the HA
sample. After each addition, record a *H-1>N HSQC spectrum. The molar ratios of ligand to
protein might range from 0.25:1 to 10:1 or higher, depending on the binding affinity.

» Data Processing and Analysis:

o

Process all HSQC spectra identically.

[¢]

Overlay the spectra and identify the amide cross-peaks that shift or broaden upon addition
of CBS1117. These residues are likely at or near the binding site.

[¢]

Calculate the weighted average chemical shift perturbation (CSP) for each residue using
the following equation: Ad = V[ (AdH)2 + (a * ASN)2 ] where AdH and ASN are the changes
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in the proton and nitrogen chemical shifts, respectively, and a is a weighting factor
(typically ~0.14-0.2).

o Plot the CSP values against the residue number to create a binding site map.

o To determine the Kd, plot the chemical shift changes for significantly perturbed residues as
a function of the total ligand concentration and fit the data to a binding isotherm equation
(e.g., a one-site binding model).

Visualizations

Experimental Workflow for NMR Analysis of CBS1117-
HA Interaction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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